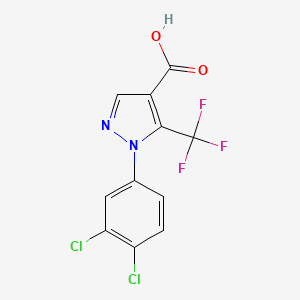

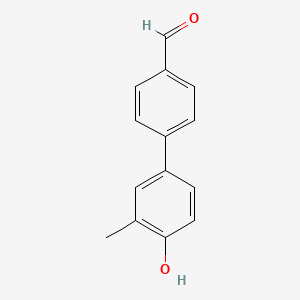

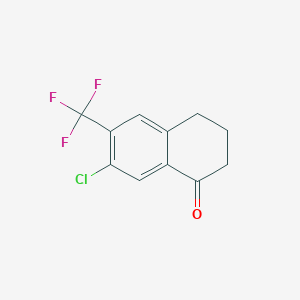

![molecular formula C6H18N6O4S3 B6353629 N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 CAS No. 91774-54-8](/img/structure/B6353629.png)

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 (GEDG) is an organic compound that has been extensively studied in recent years due to its potential applications in scientific research. GEDG is a guanidine derivative and is commonly used as a reagent in the synthesis of organic compounds. It is also used as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. GEDG has also been studied for its potential applications in biochemistry and physiology.

Mecanismo De Acción

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 is an organic compound that can act as a catalyst in the synthesis of organic compounds. It is also known to act as a chelating agent, which means that it can bind to other molecules and form a stable complex. This allows N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 to facilitate the transfer of electrons and other chemical reactions.

Biochemical and Physiological Effects

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has been studied for its potential applications in biochemistry and physiology. It has been shown to act as an antioxidant, which means that it can reduce the damage caused by oxidative stress. It has also been shown to have anti-inflammatory properties, which could be beneficial in the treatment of certain diseases. In addition, N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has been shown to have an effect on the metabolism of glucose, which could be beneficial for those with diabetes.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has several advantages when used in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is easy to use in a variety of reactions. Additionally, N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 is stable and can be stored for extended periods of time. However, N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 can be toxic in large doses and should be handled with care.

Direcciones Futuras

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has a wide range of potential applications in scientific research and medicine. Further research is needed to explore its potential applications in the treatment of diseases, such as diabetes and cancer. Additionally, further research is needed to investigate its potential as an antioxidant and anti-inflammatory agent. N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 could also be used to synthesize new compounds for use in pharmaceuticals, agrochemicals, and other compounds. Additionally, N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 could be used as a catalyst in the synthesis of peptides and other organic compounds. Finally, N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 could be used to develop new methods for the purification of proteins and enzymes.

Métodos De Síntesis

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 can be synthesized from ethylenediamine and thiourea, with the use of a catalytic amount of sulfuric acid. The reaction is carried out in aqueous solution at room temperature for several hours. The resulting product is a white solid that is soluble in water and organic solvents. The reaction can be monitored by thin-layer chromatography (TLC).

Aplicaciones Científicas De Investigación

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has been used in a variety of scientific research applications, including protein purification, enzyme catalysis, and drug delivery. It has also been used in the synthesis of peptides and other organic compounds. N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 has also been used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.

Propiedades

IUPAC Name |

2-[2-[2-(diaminomethylideneamino)ethyldisulfanyl]ethyl]guanidine;sulfuric acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H16N6S2.H2O4S/c7-5(8)11-1-3-13-14-4-2-12-6(9)10;1-5(2,3)4/h1-4H2,(H4,7,8,11)(H4,9,10,12);(H2,1,2,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWLIDQEZFBVSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSSCCN=C(N)N)N=C(N)N.OS(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N6O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(2-Guanidino-ethyldisulfanyl)-ethyl]guanidine H2SO4 | |

CAS RN |

91774-54-8 |

Source

|

| Record name | Guanidine, 1,1′-(dithiodiethylene)di-, sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91774-54-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

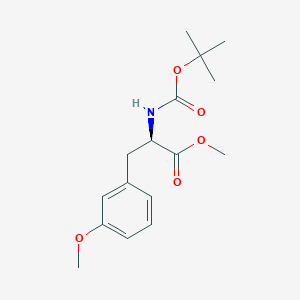

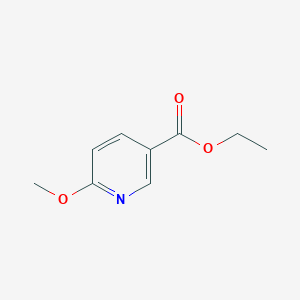

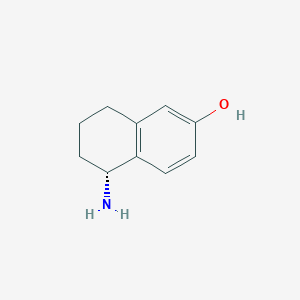

![tert-Butyl 3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6353548.png)

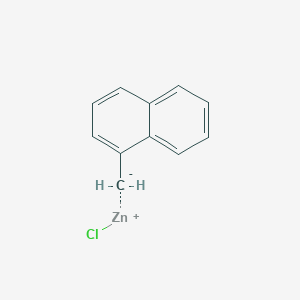

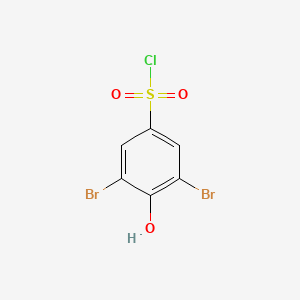

![7,7-Dimethyl-1-((((4-(isopropyl)phenyl)amino)sulfonyl)methyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B6353570.png)

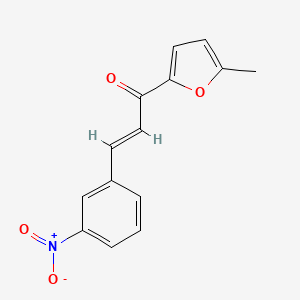

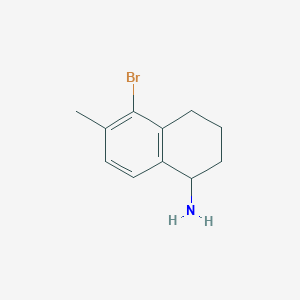

![4-Iodo-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B6353636.png)